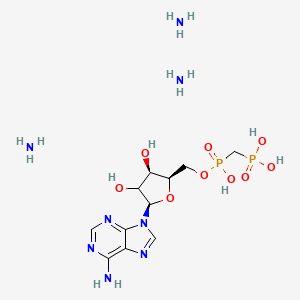

MethADP (triammonium)

Beschreibung

MethADP (Adenosine 5'-(α,β-methylene)diphosphate triammonium) is a potent and specific inhibitor of ecto-5'-nucleotidase (CD73), an enzyme critical in the ATP-adenosine pathway. CD73 catalyzes the conversion of extracellular adenosine monophosphate (AMP) to adenosine, a signaling molecule implicated in immunosuppression, cancer progression, and inflammatory responses . MethADP triammonium is widely used in preclinical research to study adenosine-mediated pathways in neurological disorders, cardiovascular diseases, and cancer .

Eigenschaften

Molekularformel |

C11H26N8O9P2 |

|---|---|

Molekulargewicht |

476.32 g/mol |

IUPAC-Name |

[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;azane |

InChI |

InChI=1S/C11H17N5O9P2.3H3N/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);3*1H3/t5-,7+,8?,11-;;;/m1.../s1 |

InChI-Schlüssel |

YVNOVOOCZCMYRN-XFFDLAHRSA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N.N.N.N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N.N.N.N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: MethADP (Triammonium) wird durch eine Reihe von chemischen Reaktionen mit Adenosinderivaten synthetisiertDie Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und pH-Werte, um die Stabilität der Verbindung zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von MethADP (Triammonium) beinhaltet die großtechnische Synthese mit automatisierten Reaktoren. Das Verfahren umfasst die Reinigung der Verbindung durch Kristallisations- und Filtrationstechniken. Das Endprodukt wird dann unter bestimmten Bedingungen getrocknet und gelagert, um seine Reinheit und Wirksamkeit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: MethADP (Triammonium) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Diphosphatanteil verändern.

Substitution: Substitutionsreaktionen können an der Methylengruppe stattfinden und zur Bildung neuer Verbindungen führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen erfordern oft Katalysatoren wie Palladium auf Aktivkohle.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Adenosinderivate mit modifizierten Diphosphatgruppen. Diese Derivate werden in weiteren Forschungen verwendet, um ihre biologischen Aktivitäten zu untersuchen .

Wissenschaftliche Forschungsanwendungen

MethADP (Triammonium) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um den ATP-Adenosin-Signalweg und seine Rolle im Zellstoffwechsel zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Auswirkungen der CD73-Hemmung auf zelluläre Prozesse zu untersuchen.

Medizin: Die Forschung an MethADP (Triammonium) hilft, seine potenziellen therapeutischen Anwendungen bei Krankheiten zu verstehen, an denen der ATP-Adenosin-Signalweg beteiligt ist.

Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt.

5. Wirkmechanismus

MethADP (Triammonium) übt seine Wirkung aus, indem es die Aktivität von CD73 hemmt, einem Enzym, das an der Umwandlung von AMP in Adenosin beteiligt ist. Durch die Hemmung von CD73 reduziert MethADP (Triammonium) die Produktion von Adenosin und beeinflusst so verschiedene zelluläre Prozesse. Zu den molekularen Zielstrukturen gehören das CD73-Enzym und der ATP-Adenosin-Signalweg .

Ähnliche Verbindungen:

- Adenosin 5’-(α,β-Methylen)diphosphat Dinatriumsalz

- Adenosin 5’-(α,β-Methylen)diphosphat Natriumsalz

Vergleich: MethADP (Triammonium) ist aufgrund seiner Triammoniumsalzform einzigartig, die spezifische Löslichkeits- und Stabilitätseigenschaften bietet. Im Vergleich zu seinen Dinatriumsalz- und Natriumsalz-Gegenstücken bietet MethADP (Triammonium) eindeutige Vorteile in Bezug auf seine inhibitorische Potenz und Wirksamkeit in Forschungsanwendungen .

Wirkmechanismus

MethADP (triammonium) exerts its effects by inhibiting the activity of CD73, an enzyme involved in the conversion of AMP to adenosine. By inhibiting CD73, MethADP (triammonium) reduces the production of adenosine, thereby affecting various cellular processes. The molecular targets include the CD73 enzyme and the ATP-adenosine pathway .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar CD73 Inhibitors

Key Competitors in CD73 Inhibition

The following compounds are prominent CD73 inhibitors used in research:

MethADP (Triammonium)

PSB-12379

CD73-IN-1

MethADP Sodium Salt

OP-5244 Sodium

Table 1: Comparative Analysis of CD73 Inhibitors

*MethADP sodium salt at 20 µM partially inhibits adenosine formation, while 100 µM achieves complete inhibition in cell models .

Mechanistic and Functional Differences

- Potency and Specificity: PSB-12379 exhibits superior affinity for human CD73 (Kd = 2.21 nM) compared to MethADP, making it preferable for high-sensitivity assays . OP-5244 Sodium demonstrates exceptional potency (IC₅₀ = 0.25 nM) and oral bioavailability, positioning it as a candidate for therapeutic development, unlike MethADP, which remains a research tool . MethADP Sodium Salt shows concentration-dependent efficacy, with 100 µM required for full inhibition in renal carcinoma cells (A498 and RT4), suggesting lower intrinsic activity than PSB-12379 or OP-5244 .

Structural and Solubility Considerations :

- MethADP triammonium and its sodium salt differ in counterions, affecting solubility and compatibility with experimental buffers. The triammonium form is often used in cell culture media, while the sodium salt is suited for in vitro enzymatic assays .

- CD73-IN-1 , derived from patent WO 2017153952, represents a structurally distinct class but lacks disclosed mechanistic data .

- Functional Outcomes in Models: In hippocampal dentate gyrus (DG) cells, MethADP (20 µM) failed to alter KCl-induced inosine levels, suggesting extracellular AMP-to-adenosine conversion is minor in this context . Conversely, MethADP sodium salt effectively blocked adenosine formation in renal cancer cells, highlighting tissue-specific CD73 activity .

Research and Therapeutic Implications

Q & A

Q. What is the biochemical role of MethADP (triammonium) in ATP-adenosine pathway studies?

MethADP (Adenosine 5'-(α,β-methylene)diphosphate triammonium) is a non-hydrolyzable ATP analog that acts as a competitive inhibitor of CD73, an ectonucleotidase critical for converting extracellular ATP to adenosine. This inhibition blocks the ATP-adenosine signaling axis, enabling researchers to study downstream effects on immune regulation, tumor microenvironments, and inflammatory responses. Experimental validation typically involves enzyme activity assays (e.g., malachite green phosphate detection) and cell-based models to quantify adenosine suppression .

Q. What are the standard methods for characterizing MethADP’s purity and stability in experimental settings?

High-performance liquid chromatography (HPLC) with UV detection at 260 nm is commonly used to assess purity. Stability studies under varying pH and temperature conditions (e.g., 4°C vs. 37°C) are conducted to determine shelf life. Researchers should also validate batch-to-batch consistency using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How should researchers control for off-target effects when using MethADP in CD73 inhibition assays?

Include parallel experiments with:

- Negative controls : Non-inhibited CD73 activity (e.g., untreated cells or recombinant CD73).

- Positive controls : Established CD73 inhibitors like α,β-methylene ADP (alternative analogs).

- Specificity checks : Test MethADP against related enzymes (e.g., CD39, alkaline phosphatases) to rule out cross-reactivity. Dose-response curves (IC50 calculations) further validate selectivity .

Advanced Research Questions

Q. How can contradictory data on MethADP’s efficacy in CD73 inhibition be resolved?

Discrepancies often arise from differences in:

- Experimental models : In vitro (recombinant CD73) vs. in vivo (tumor-bearing mice).

- Microenvironmental factors : pH, ATP concentration, and co-existing ectonucleotidases. To address contradictions:

- Perform meta-analysis of existing datasets, prioritizing studies with standardized protocols (e.g., identical buffer conditions).

- Use knockout models (e.g., CD73−/− mice) to isolate MethADP’s effects from compensatory pathways .

Q. What methodological considerations are critical when designing longitudinal studies with MethADP in animal models?

Key factors include:

- Dosing regimen : Optimize frequency based on MethADP’s half-life (e.g., daily vs. weekly administration).

- Bioavailability : Use pharmacokinetic (PK) profiling to assess tissue penetration (e.g., tumor vs. plasma concentrations).

- Endpoint selection : Combine functional (e.g., tumor growth suppression) and molecular (e.g., adenosine levels via LC-MS/MS) metrics. Ensure compliance with institutional animal care protocols .

Q. How can researchers integrate multi-omics data to elucidate MethADP’s systemic impact beyond CD73 inhibition?

Apply a systems biology approach :

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated models.

- Metabolomics : LC-MS to map adenosine-related metabolites (e.g., inosine, hypoxanthine).

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify CD73 protein turnover. Use tools like STRING or MetaboAnalyst to integrate datasets and identify cross-pathway interactions .

Q. What strategies improve reproducibility when using MethADP in high-throughput screening (HTS)?

- Automation : Use liquid handlers to minimize pipetting variability.

- Plate normalization : Include internal controls (e.g., Z’-factor calculations) to assess assay robustness.

- Data documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by embedding metadata (e.g., batch numbers, incubation times) into raw data files. Tools like DataUp can automate metadata generation .

Methodological Best Practices

- Data Management : Create a Data Management Plan (DMP) specifying how MethADP-related data (e.g., inhibition kinetics, omics datasets) will be stored, annotated, and shared. Use community standards like MIAME for microarray data or ISA-Tab for multi-omics studies .

- Ethical Compliance : For clinical correlation studies, ensure alignment with protocols for human-derived samples (e.g., informed consent, IRB approvals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.